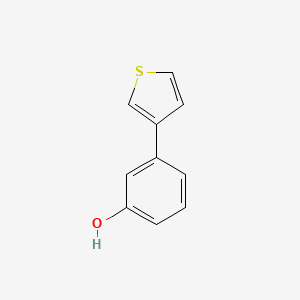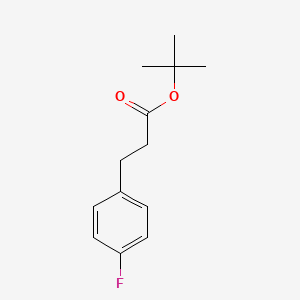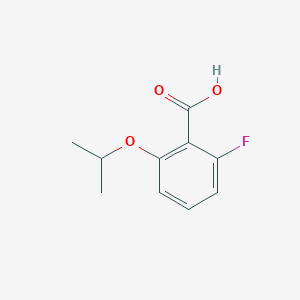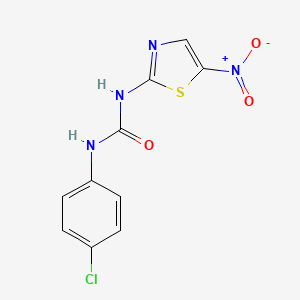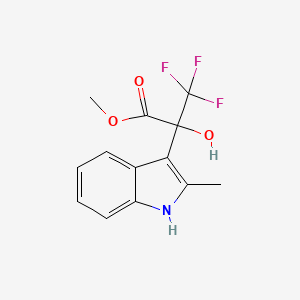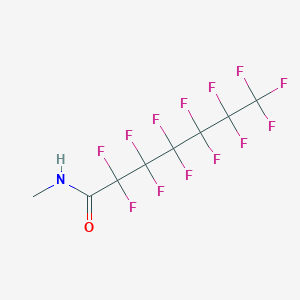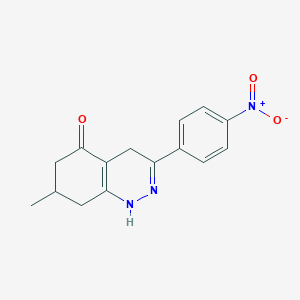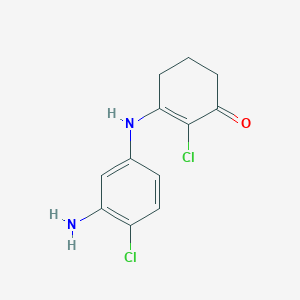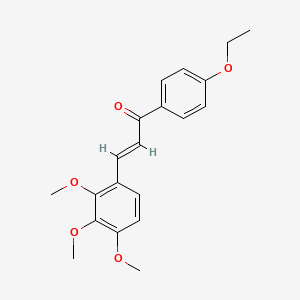
(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, also known as ETPPM, is a compound of interest in the scientific community due to its wide range of potential applications. It is a naturally occurring terpenoid, which can be synthesized in the laboratory. ETPPM has been studied for its potential to act as an antioxidant, a scavenger of reactive oxygen species, and a potential therapeutic agent. Furthermore, ETPPM has been studied for its potential to act as a plasticizer and an inhibitor of bacterial growth.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves the condensation of 4-ethoxybenzaldehyde with 2,3,4-trimethoxyacetophenone in the presence of a base to form the desired product.
Starting Materials
4-ethoxybenzaldehyde, 2,3,4-trimethoxyacetophenone, Base (e.g. NaOH, KOH)
Reaction
Step 1: Dissolve 4-ethoxybenzaldehyde (1.0 equiv) and 2,3,4-trimethoxyacetophenone (1.0 equiv) in a suitable solvent (e.g. ethanol, methanol) and add a base (1.2 equiv)., Step 2: Heat the reaction mixture at reflux for several hours until TLC analysis indicates complete consumption of the starting materials., Step 3: Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 2-3., Step 4: Extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane)., Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product., Step 6: Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a yellow solid.
作用機序
The mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is thought that (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one may act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, it is thought that (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one may act as an inhibitor of bacterial growth by disrupting the cell membrane and inhibiting the growth of bacteria. Additionally, it is thought that (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
生化学的および生理学的効果
(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been studied for its potential to act as an antioxidant, a scavenger of reactive oxygen species, and a potential therapeutic agent. In vitro studies have shown that (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that it may have potential as an antioxidant. Additionally, (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been shown to inhibit the growth of a variety of bacteria, including E. coli, S. aureus, and P. aeruginosa. Furthermore, (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been shown to have anti-inflammatory effects in animal models, suggesting that it may have potential therapeutic applications.
実験室実験の利点と制限
The advantages of using (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one in laboratory experiments include its low cost and availability, its stability, and its ability to scavenge free radicals and inhibit lipid peroxidation. Furthermore, (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been shown to inhibit the growth of a variety of bacteria, making it a useful tool for studying bacterial growth. The main limitation of using (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one in laboratory experiments is the lack of understanding of its mechanism of action, as well as its potential side effects.
将来の方向性
The future directions for (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one research include further studies to elucidate its mechanism of action and to explore its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one in vivo. Furthermore, further studies are needed to explore its potential applications as a plasticizer and an inhibitor of bacterial growth. Finally, further studies are needed to explore its potential applications in the food industry, as an additive or preservative.
科学的研究の応用
(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been studied for its potential to act as an antioxidant, a scavenger of reactive oxygen species, and a potential therapeutic agent. In vitro studies have shown that (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that it may have potential as an antioxidant. Furthermore, (2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has also been studied for its potential to act as a plasticizer, an inhibitor of bacterial growth, and an anti-inflammatory agent.
特性
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-5-25-16-10-6-14(7-11-16)17(21)12-8-15-9-13-18(22-2)20(24-4)19(15)23-3/h6-13H,5H2,1-4H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTSAWLIALHPSW-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

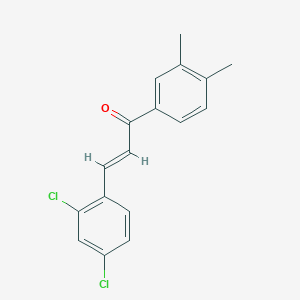
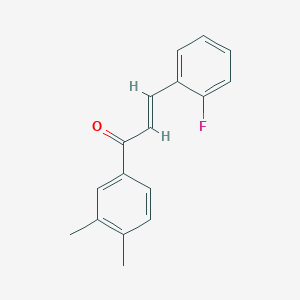
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B6355222.png)
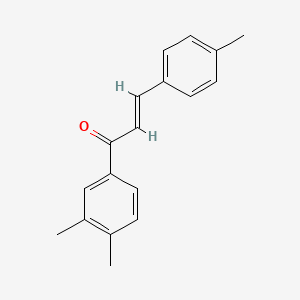
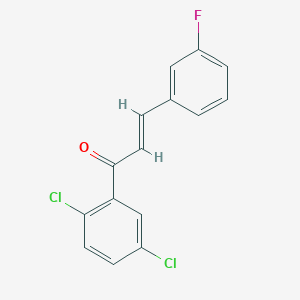
![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)
